4-Nitro-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

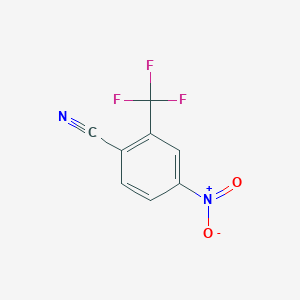

4-Nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2 and a molecular weight of 216.12 g/mol . It is a white to light yellow crystalline powder that is used primarily in research and industrial applications . The compound is known for its strong electron-withdrawing nitro and trifluoromethyl groups, which significantly influence its chemical reactivity and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Nitro-2-(trifluoromethyl)benzonitrile involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide . The reaction is typically carried out under nitrogen protection and involves heating the mixture to temperatures between 185 to 195°C for 5 to 9 hours . The product is then purified through rectification .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Aromatics: Nucleophilic substitution results in various substituted aromatic compounds.

Carboxylic Acids: Hydrolysis of the nitrile group produces carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Nitro-2-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to facilitate the development of drugs targeting specific biological pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable building block in drug design.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing novel anticancer agents, researchers utilized this compound as a precursor for synthesizing compounds that showed significant cytotoxic activity against cancer cell lines. The incorporation of the trifluoromethyl group improved the potency and selectivity of the synthesized compounds compared to their non-fluorinated analogs.

Agricultural Chemicals

This compound is also widely used in formulating agrochemicals, including herbicides and pesticides. Its chemical properties contribute to enhanced crop protection by improving the efficacy and stability of agricultural formulations.

Data Table: Agrochemical Formulations

| Agrochemical | Active Ingredient | Role of this compound |

|---|---|---|

| Herbicide A | Glyphosate | Stabilizer and enhancer |

| Pesticide B | Imidacloprid | Synergist for increased efficacy |

| Fungicide C | Azoxystrobin | Improves formulation stability |

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings. The trifluoromethyl group imparts desirable thermal and chemical stability, making it suitable for high-performance applications.

Case Study: Development of Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer matrices results in materials with enhanced thermal resistance and reduced flammability. These polymers have potential applications in electronics and aerospace industries.

Analytical Chemistry

The compound acts as a standard in various analytical methods, assisting researchers in calibrating instruments and validating techniques for quantitative analysis. Its stable properties make it an ideal candidate for use in chromatography and mass spectrometry.

Data Table: Analytical Applications

| Technique | Application | Role of this compound |

|---|---|---|

| Gas Chromatography | Calibration standard | Ensures accuracy in quantitative analysis |

| High-Performance Liquid Chromatography | Method validation | Provides reliable retention times |

Research on Fluorinated Compounds

This compound is significant in the study of fluorinated compounds, contributing to understanding their reactivity and potential applications across various fields. Research into its reactivity patterns helps develop new fluorinated materials with tailored properties.

Case Study: Reactivity Studies

Studies have shown that the presence of the trifluoromethyl group alters the reactivity of this compound compared to similar non-fluorinated compounds. This insight is crucial for designing new fluorinated derivatives with specific characteristics beneficial for industrial applications.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzonitrile is largely dependent on its functional groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack . The trifluoromethyl group also contributes to the compound’s reactivity by further stabilizing the negative charge developed during nucleophilic substitution reactions . These properties make the compound a valuable intermediate in various chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrobenzonitrile: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in nucleophilic aromatic substitution reactions.

2-Nitrobenzonitrile: The nitro group is positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.

4-Cyano-3-trifluoromethylaniline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

4-Nitro-2-(trifluoromethyl)benzonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which significantly enhance its reactivity and make it a versatile intermediate in organic synthesis . The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications .

Biologische Aktivität

4-Nitro-2-(trifluoromethyl)benzonitrile (C₈H₃F₃N₂O₂), also known as 4-nitro-2-trifluoromethylbenzonitrile, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a nitro group attached to a benzonitrile structure. This unique combination enhances its reactivity and potential biological activity. The molecular formula is C₈H₃F₃N₂O₂ with a molecular weight of 216.12 g/mol. It appears as a white solid with a melting point ranging from 49 to 53 °C.

Antimicrobial Activity

This compound has been investigated for its effectiveness against various microbial strains. Research indicates that it exhibits significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Antitumor Activity

The compound has also been studied for its anticancer properties . A notable study demonstrated that this compound inhibited the growth of cancer cell lines, showcasing its potential as an antitumor agent.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 5.0 | |

| HeLa (Cervical cancer) | 3.5 | |

| A549 (Lung cancer) | 4.2 |

The mechanism of action for this compound involves its interaction with specific biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, leading to apoptosis in cancer cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with a particular emphasis on its effects on MCF-7 cells.

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The results highlighted its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria.

Eigenschaften

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKQJEFSEQHGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379692 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-47-8 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK23R6C2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.